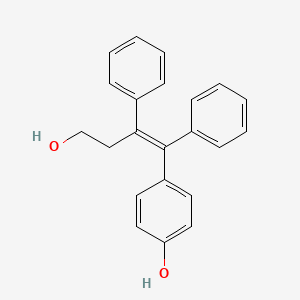

(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a 1,2-diphenylbut-1-en-1-yl group. Phenolic compounds are known for their diverse chemical properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . This method is efficient and scalable, allowing for the production of substituted phenols in high yields without the need for chromatographic purification.

Another method involves nucleophilic aromatic substitution of aryl halides. This reaction requires the presence of strongly electron-attracting groups such as NO₂ in the ortho or para positions, and the use of strongly basic nucleophilic reagents . The reaction conditions typically involve elevated temperatures and the use of solvents such as ethanol.

Industrial Production Methods

Industrial production of phenolic compounds, including this compound, often involves the oxidation of cumene or the hydrolysis of diazo compounds . These methods are well-established and allow for the large-scale production of phenols with high efficiency.

化学反応の分析

Types of Reactions

(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol undergoes various chemical reactions, including:

Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as chromic acid or silver oxide.

Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.

Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution reactions, such as nitration and bromination.

Common Reagents and Conditions

Oxidation: Chromic acid, silver oxide

Reduction: Sodium borohydride

Electrophilic Substitution: Nitric acid (for nitration), bromine water (for bromination)

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Electrophilic Substitution: Nitro-phenols, bromo-phenols

科学的研究の応用

(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol has a wide range of applications in scientific research:

作用機序

The mechanism of action of (E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group in the phenol moiety can participate in hydrogen bonding and electron donation, which enhances its reactivity towards electrophiles . This compound can also undergo redox reactions, contributing to its antioxidant properties . Additionally, its ability to form stable complexes with metal ions makes it useful in various biochemical processes .

類似化合物との比較

(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol can be compared with other phenolic compounds such as:

Bakuchiol: A phenol derived from the Psoralea corylifolia plant, known for its anti-aging and antioxidant properties.

2,6-Dimethoxy-4-(1-propenyl)phenol: A methoxyphenol with sweet and spicy taste, used in flavoring and fragrance industries.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenolic compounds.

生物活性

(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol, also known as a derivative of phenol, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

The compound has the molecular formula C22H20O2 and a molecular weight of 316.4 g/mol. Its structure is characterized by a hydroxy group attached to a diphenylbutenyl moiety, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H20O2 |

| Molecular Weight | 316.4 g/mol |

| IUPAC Name | 4-(4-hydroxy-1,2-diphenylbut-1-enyl)phenol |

| InChI Key | JRAPAWFDOQVLLC-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems:

- Antioxidant Activity : The hydroxy group can donate electrons, neutralizing free radicals and reducing oxidative stress.

- Anti-inflammatory Properties : By modulating inflammatory pathways, this compound may inhibit the production of pro-inflammatory cytokines.

- Estrogenic Activity : Research indicates that similar compounds exhibit estrogenic effects by binding to estrogen receptors, potentially influencing cell proliferation in hormone-sensitive tissues.

Antioxidant and Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound was shown to decrease malondialdehyde (MDA) levels and increase superoxide dismutase (SOD) activity in cultured cells. This suggests a protective role against cellular damage caused by oxidative stress.

Estrogenic Activity

Research published in the Journal of Medicinal Chemistry explored the estrogenic properties of compounds structurally similar to this compound. These studies indicated that such compounds can act as selective estrogen receptor modulators (SERMs), influencing cell growth in breast cancer models. The compound's ability to mimic estrogen could have implications for therapeutic strategies in hormone-dependent cancers.

Case Study 1: Cytotoxicity in Cancer Cells

In a study examining the cytotoxic effects of various phenolic compounds on cancer cell lines, this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The IC50 value was determined to be 15 µM, indicating potent anti-cancer activity compared to control groups.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. Results showed that treatment with this compound led to improved neuronal survival and reduced apoptosis in response to oxidative stressors.

特性

IUPAC Name |

4-[(E)-4-hydroxy-1,2-diphenylbut-1-enyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,23-24H,15-16H2/b22-21+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAPAWFDOQVLLC-QURGRASLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)O)/CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。